![molecular formula C8H4BrFO2 B3043394 2-Bromo-6-fluorobenzofuran-3(2H)-one CAS No. 857062-40-9](/img/structure/B3043394.png)
2-Bromo-6-fluorobenzofuran-3(2H)-one
Overview
Description
2-Bromo-6-fluorobenzofuran-3(2H)-one is a chemical compound with the molecular formula C8H4BrFO2. It is a heterocyclic aromatic organic compound that is used in various scientific research applications. This compound is known for its unique chemical properties, including its ability to act as an inhibitor for certain enzymes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorobenzofuran-3(2H)-one involves the inhibition of certain enzymes. This compound acts as a competitive inhibitor for enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of these enzymes, the concentration of neurotransmitters such as acetylcholine is increased, resulting in improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-6-fluorobenzofuran-3(2H)-one are primarily related to its ability to inhibit certain enzymes. This compound has been shown to improve cognitive function in animal models by increasing the concentration of neurotransmitters such as acetylcholine. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-Bromo-6-fluorobenzofuran-3(2H)-one in lab experiments is its ability to act as a competitive inhibitor for certain enzymes. This allows researchers to study the role of these enzymes in various diseases and develop new drugs that target these enzymes. However, one of the limitations of using this compound is its toxicity. It is important to use proper safety precautions when handling this compound in the lab.
Future Directions
There are several future directions for research involving 2-Bromo-6-fluorobenzofuran-3(2H)-one. One of the primary directions is the development of new drugs that target the enzymes inhibited by this compound. Another direction is the study of the anti-inflammatory and anti-cancer properties of this compound. Additionally, researchers may investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
2-Bromo-6-fluorobenzofuran-3(2H)-one is a chemical compound with unique chemical properties that make it useful in various scientific research applications. Its ability to act as an inhibitor for certain enzymes makes it a valuable tool for studying the role of these enzymes in various diseases. While there are limitations to using this compound in lab experiments, its potential for the development of new drugs and treatments makes it an important area of research for the future.
Scientific Research Applications
2-Bromo-6-fluorobenzofuran-3(2H)-one has various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It is used as an inhibitor for certain enzymes that are involved in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound is also used in the synthesis of various pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2-bromo-6-fluoro-1-benzofuran-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-8-7(11)5-2-1-4(10)3-6(5)12-8/h1-3,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDSNZATGKPQSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(C2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluorobenzofuran-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.